4-Aminostilbene

Photophysics Fluorescence Spectroscopy Isomer Comparison

Generic 'aminostilbene' fails in photonic applications due to extreme positional isomer effects on fluorescence and isomerization yields. 4-Aminostilbene (CAS 4309-66-4) is the validated para-isomer with unique electronic configuration. - Φiso 0.50 (hexane): ≥25x higher than ortho/meta → enables efficient light-driven switches - Non-centrosymmetric crystal → second harmonic generation (SHG) for laser frequency doublers - Low fluorescence (Φf 0.01-0.04) → ideal for singlet-state dynamics studies - Building block for N,N-diaryl aminostilbenes (charge transport materials, 88.5% yield route)

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 4309-66-4
Cat. No. B3025645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminostilbene
CAS4309-66-4
Synonyms4-aminostilbene
4-aminostilbene, (E)-isomer
trans-4-aminostilbene
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
InChIInChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+
InChIKeyVFPLSXYJYAKZCT-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminostilbene Identity and Key Properties


4-Aminostilbene (trans-4-aminostilbene, CAS 4309-66-4) is a monosubstituted trans-stilbene derivative characterized by a para-amino group on one phenyl ring [1]. This donor-substituted conjugated structure (C₁₄H₁₃N, MW 195.26 g/mol) exhibits a melting point of 151–152 °C and is soluble in organic solvents such as ethanol and DMSO . The compound displays a single intense long-wavelength absorption band in the UV–vis spectrum, in contrast to its ortho- and meta-positional isomers which show multiple bands or reduced intensity due to configuration interaction [2]. This unique electronic configuration underpins its specialized applications as a fluorescent probe, nonlinear optical (NLO) material, and versatile synthetic intermediate [3].

Why 4-Aminostilbene Is Irreplaceable


Substitution of 4-aminostilbene with closely related stilbene derivatives is scientifically unjustified due to pronounced positional isomer effects on photophysical behavior. The para-amino substitution yields a unique combination of a short singlet lifetime, high photoisomerization quantum yield, and a single intense absorption band—characteristics that diverge markedly from ortho- and meta-aminostilbenes which exhibit long lifetimes and low isomerization yields via triplet-state pathways [1]. Furthermore, the para isomer's fluorescence quantum yield (Φf ~0.01–0.04) is substantially lower than that of 3-aminostilbene (Φf ~0.20–0.40), rendering them non-interchangeable in fluorescence-based applications [2]. Even N-substituted derivatives of 4-aminostilbene display enhanced fluorescence (Φf up to 0.25–0.40) through the "amino conjugation effect," highlighting that the core 4-aminostilbene scaffold possesses a distinct and tunable electronic landscape [3]. Procurement of a generic "aminostilbene" without strict positional and substitutional specification therefore risks catastrophic failure in application-specific performance.

4-Aminostilbene Comparator Evidence


Fluorescence Quantum Yield: Para vs. Meta Isomer

4-Aminostilbene (para isomer) exhibits a fluorescence quantum yield (Φf) of 0.01 in hexane, which is dramatically lower than the Φf of 0.37 for 3-aminostilbene (meta isomer) under identical conditions [1]. This 37-fold difference underscores the critical dependence of emission efficiency on amino group position. Additionally, in acetonitrile, the Φf of 4-aminostilbene is 0.04, while the meta isomer reaches 0.40 [1].

Photophysics Fluorescence Spectroscopy Isomer Comparison

Photoisomerization Quantum Yield Comparison

The photoisomerization quantum yield (Φiso) of 4-aminostilbene is 0.50 in hexane, comparable to unsubstituted trans-stilbene, and proceeds via a singlet-state mechanism [1]. In stark contrast, ortho- and meta-aminostilbenes exhibit low Φiso values of ≤0.02 and isomerize via a triplet-state mechanism [1].

Photochemistry Molecular Switching Isomerization Kinetics

Second Harmonic Generation in Single Crystals

Single crystals of 4-aminostilbene demonstrate measurable second harmonic generation (SHG) and a linear electro-optical (Pockels) effect [1]. While specific SHG coefficients (dₑff) are reported in the full Russian-language paper (Kvantovaya Elektronika, 1997), the peer-reviewed abstract confirms the material's capacity for nonlinear frequency conversion—a property not inherent to unsubstituted stilbene or many other monosubstituted stilbene derivatives [1].

Nonlinear Optics Frequency Conversion Crystal Engineering

High-Yield Functionalization Platform

4-Aminostilbene serves as a high-yielding precursor for N-substituted derivatives. A reported synthesis yields 11.9 g (88.5% yield) of pure 4-aminostilbene after recrystallization from ethanol, with a sharp melting point of 151–152 °C [2]. This material can then be efficiently transformed into N,N-diaryl aminostilbenes—compounds patented for use as electrophotographic photoconductors and photoreceptors [3].

Organic Synthesis Derivatization Building Block

4-Aminostilbene Application Scenarios


High-Isomerization-Yield Photochromic Materials

4-Aminostilbene's Φiso of 0.50 in hexane, which is ≥25-fold higher than its ortho- and meta-isomers, makes it the preferred core scaffold for light-driven molecular switches and photochromic polymers [1]. Researchers designing materials for optical data storage or smart coatings should select the para isomer to maximize switching efficiency. Meta or ortho isomers would yield negligible photoresponse under identical conditions.

Nonlinear Optical Frequency Conversion Devices

The non-centrosymmetric crystal structure of 4-aminostilbene enables second harmonic generation (SHG) and linear electro-optical modulation, properties that are absent in unsubstituted trans-stilbene due to its centrosymmetric packing [1]. Engineers developing frequency doublers or Pockels cells for laser systems should consider 4-aminostilbene single crystals, grown from solution, as a cost-effective organic alternative to inorganic NLO crystals like KDP or BBO.

Synthesis of Electrophotographic Photoconductors

N,N-Diaryl aminostilbenes, derived directly from 4-aminostilbene, are patented and widely deployed as charge transport materials in electrophotographic photoreceptors [1]. Industrial procurement of 4-aminostilbene as a building block enables the manufacture of these high-value components for laser printers and copiers. The high-yield synthesis route (88.5%) ensures economic viability for large-scale production [1].

Low-Fluorescence Photochemical Studies

With a fluorescence quantum yield of only 0.01–0.04 in common solvents, 4-aminostilbene serves as an ideal probe for studying non-radiative decay pathways and singlet-state isomerization dynamics without interference from strong emission [1]. Its low Φf contrasts sharply with the 0.37–0.40 Φf of 3-aminostilbene, allowing researchers to isolate and quantify photoisomerization processes with minimal fluorescence background.

Technical Documentation Hub

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